Elvitegravir acyl glucuronide

Vue d'ensemble

Description

Elvitegravir acyl glucuronide is a metabolite of elvitegravir, an antiretroviral drug used in the treatment of HIV-1 infection. Elvitegravir is a human immunodeficiency virus type 1 integrase strand transfer inhibitor, which prevents the integration of viral DNA into the host genome, thereby blocking the formation of the HIV-1 provirus and the propagation of the viral infection .

Méthodes De Préparation

Elvitegravir acyl glucuronide is formed through the conjugation of elvitegravir with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which facilitates the transfer of glucuronic acid to the carboxylic acid group of elvitegravir . The synthetic route involves the use of membrane-bound UGT enzymes in the presence of α-D-glucuronic acid . Industrial production methods typically involve the biotransformation of elvitegravir using hepatic microsomes or recombinant UGT enzymes .

Analyse Des Réactions Chimiques

Elvitegravir acyl glucuronide undergoes several types of chemical reactions, including:

Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule, which can lead to the formation of protein adducts.

Anomerization: This reaction involves the conversion of the β-anomer of the glucuronide to the α-anomer.

Common reagents and conditions used in these reactions include water for hydrolysis, and various nucleophiles for transacylation reactions . The major products formed from these reactions include elvitegravir, glucuronic acid, and various protein adducts .

Applications De Recherche Scientifique

Biochemical Properties and Metabolism

Elvitegravir is predominantly metabolized through glucuronidation, primarily mediated by UDP-glucuronosyltransferases (UGTs), leading to the formation of elvitegravir acyl glucuronide. This metabolic pathway is significant for understanding the pharmacokinetics of elvitegravir, as it influences drug efficacy and safety.

- Formation and Stability : The acyl glucuronide form is characterized by its reactivity and stability, which can impact its therapeutic profile. Studies have shown that acyl glucuronides can undergo acyl migration, leading to various reactive intermediates that may pose safety concerns in drug development .

- In vitro Studies : In vitro assays have been developed to assess the stability and reactivity of this compound. For instance, reactive intermediate trapping studies with glutathione have been employed to identify potential toxicological effects associated with this metabolite .

Pharmacokinetic Implications

The pharmacokinetics of this compound are critical for understanding its role in therapeutic regimens.

- Bioavailability : Elvitegravir exhibits high bioavailability when administered with a booster such as ritonavir or cobicistat. The presence of these boosters significantly alters the pharmacokinetic profile of elvitegravir, affecting the concentration of its metabolites, including the acyl glucuronide .

- Clearance and Excretion : The primary route of elimination for elvitegravir is hepatobiliary excretion, with the acyl glucuronide contributing to this process. Understanding the clearance rates and systemic exposure levels helps in optimizing dosing strategies for patients .

Safety Assessments and Drug Development

The reactivity of acyl glucuronides raises concerns regarding their potential toxicity. Evaluating these properties is crucial in drug development.

- Risk Assessment : The pharmaceutical industry has focused on assessing the risk associated with acyl glucuronides through various in vitro strategies. These include evaluating their reactivity with cellular components and their stability under physiological conditions .

- Case Studies : Several case studies highlight the implications of acyl glucuronides in clinical settings. For example, drugs that generate reactive acyl glucuronides have been linked to hypersensitivity reactions or adverse effects, necessitating careful monitoring during clinical trials .

Mécanisme D'action

Elvitegravir acyl glucuronide exerts its effects by inhibiting the integrase enzyme of HIV-1. Integrase is an enzyme that is essential for the replication of the virus, as it facilitates the integration of viral DNA into the host genome . By inhibiting this enzyme, this compound prevents the formation of the HIV-1 provirus and the propagation of the viral infection . The molecular targets involved in this process include the integrase enzyme and the viral DNA .

Comparaison Avec Des Composés Similaires

Elvitegravir acyl glucuronide is similar to other acyl glucuronides, such as those formed from raltegravir, dolutegravir, and bictegravir . These compounds also inhibit the integrase enzyme of HIV-1 and are used in the treatment of HIV-1 infection . this compound is unique in its specific structure and the particular UGT enzymes involved in its formation . The similar compounds include:

- Raltegravir acyl glucuronide

- Dolutegravir acyl glucuronide

- Bictegravir acyl glucuronide

Activité Biologique

Elvitegravir (EVG) is an HIV-1 integrase inhibitor that undergoes extensive metabolism, primarily through glucuronidation, leading to the formation of Elvitegravir acyl glucuronide (GS-9200). This metabolite has garnered attention due to its biological activity and potential implications for drug safety and efficacy. This article explores the biological activity of this compound, highlighting its metabolic pathways, reactivity, and clinical significance.

Metabolism and Formation of this compound

Elvitegravir is predominantly metabolized by the UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT2B7. The acyl glucuronide formed (GS-9200) is a significant metabolite in the pharmacokinetic profile of EVG. It is characterized by high protein binding (98-99%) in plasma, which influences its bioavailability and therapeutic effects .

Biological Activity and Reactivity

Reactivity of Acyl Glucuronides:

Acyl glucuronides are known to be reactive electrophilic metabolites. They can undergo several reactions, including:

- Intramolecular rearrangement

- Hydrolysis

- Covalent binding to proteins , which can lead to the formation of drug-protein adducts .

The covalent modification of proteins by acyl glucuronides raises concerns regarding potential adverse drug reactions (ADRs). Studies have shown that these modifications can elicit immune responses, indicating a possible link between acyl glucuronides and idiosyncratic drug reactions .

Case Studies and Clinical Findings

Case Study: Valproic Acid

Valproic acid serves as a notable example where its acyl glucuronide metabolite has been implicated in immune-mediated toxicity. Research has demonstrated that patients treated with valproic acid exhibited protein adducts formed from its acyl glucuronide, leading to adverse immune responses .

Clinical Pharmacology of Elvitegravir:

In clinical studies, GS-9200 has been identified as one of the two major metabolites of EVG. Its formation is influenced by coadministration with CYP3A inhibitors like ritonavir, which can alter the pharmacokinetic profile of EVG and its metabolites. The presence of GS-9200 does not appear to prolong the QT interval, indicating a favorable safety profile concerning cardiac effects .

Stability and Reactivity Assessment

A study assessing the stability and reactivity of various acyl glucuronides categorized drugs into "safe," "warning," or "withdrawn" based on their reactivity profiles. Drugs classified as "safe" showed half-lives greater than 10 hours for their acyl glucuronides, suggesting lower reactivity compared to those in the "warning" or "withdrawn" categories . This classification could serve as a predictive marker for assessing the safety of drugs undergoing similar metabolic pathways.

| Category | Half-Life | Reactivity | Clinical Implications |

|---|---|---|---|

| Safe | ≥ 10 hours | Low | Favorable safety profile |

| Warning | < 10 hours | Moderate | Potential for ADRs |

| Withdrawn | Variable | High | Significant safety concerns |

Propriétés

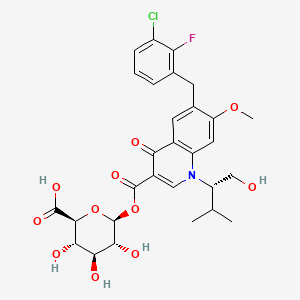

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31ClFNO11/c1-12(2)19(11-33)32-10-16(28(40)43-29-25(37)23(35)24(36)26(42-29)27(38)39)22(34)15-8-14(20(41-3)9-18(15)32)7-13-5-4-6-17(30)21(13)31/h4-6,8-10,12,19,23-26,29,33,35-37H,7,11H2,1-3H3,(H,38,39)/t19-,23+,24+,25-,26+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHAZPCTEVBKES-JEPPDLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31ClFNO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870649-25-5 | |

| Record name | Elvitegravir acyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870649255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELVITEGRAVIR ACYL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7LG22FZCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.